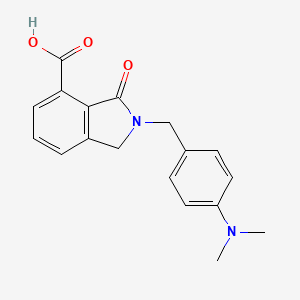

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound with a complex structure. It falls within the class of isoindoline derivatives and exhibits intriguing pharmacological properties. Its molecular formula is C₁₃H₁₉NO₂·HCl , and its molecular weight is approximately 257.76 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- The compound has been implicated in efficient synthesis processes. For example, a study discusses the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst. This process yields substituted 3-oxoisoindoline-1-carbonitriles or corresponding C1 primary amides, depending on the reaction conditions, highlighting its potential in synthetic chemistry (Nammalwar et al., 2015).

Photocleavage and Molecular Interaction

- A study has explored the photocleavage properties of 1-acyl-7-nitroindolines, which generate carboxylic acids and 7-nitrosoindoles upon photolysis. This process is influenced by the presence of electron-donating substituents like 4-dimethylamino groups. The study reveals that while 4-methoxy substitution increases photolysis efficiency, the 4-dimethylamino analogue is essentially inert, underscoring the nuanced impact of substituents on chemical reactivity (Papageorgiou & Corrie, 2000).

Structural and Crystal Engineering

- Another research domain where this compound finds relevance is in crystal and structural engineering. For instance, a study discusses the creation of ternary multicomponent crystals utilizing charge-transfer interactions, where a common pairing of 3,5-dinitrobenzoic acid and 4,4'-bipyridine with a series of amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, forms the basis of the crystal structures. The study highlights the creation of crystals through complementary charge-transfer and hydrogen-bonding interactions, indicating the compound's role in studying molecular interactions and crystal formation (Seaton et al., 2013).

Material Sciences and Chromophoric Systems

- The compound has also been investigated in the context of material sciences. For instance, a study involves the synthesis of a chromophoric system using 2-(5-(4-dimethylamino-benzylidine)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, which is incorporated into starch through esterification. The modified starch exhibits enhanced light absorption and stability properties, indicating the potential of such systems in the development of environmentally friendly, photoactive materials for applications in dyes, inks, and paints (Chandran et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19(2)14-8-6-12(7-9-14)10-20-11-13-4-3-5-15(18(22)23)16(13)17(20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIRTLQHSPOKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)